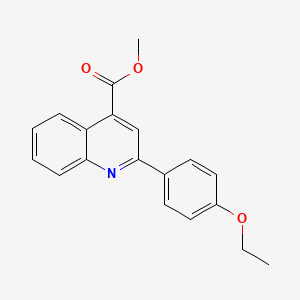

2-(4-乙氧基苯基)-4-喹啉甲酸甲酯

描述

Synthesis Analysis

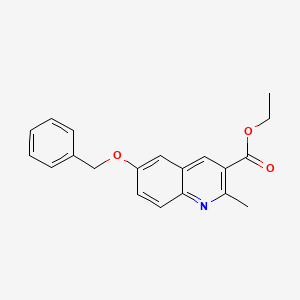

Synthesis of quinoline derivatives, including methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, often involves reactions such as the Friedlander synthesis, which allows the construction of the quinoline ring by condensation of an aniline with a β-dicarbonyl compound. In one study, quinolines were synthesized by reacting 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid (Avetisyan et al., 2005). Additionally, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and its metabolites were synthesized, showcasing the flexibility in modifying the quinoline core (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, can be elucidated using techniques like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the structure and provide insights into the spatial arrangement of atoms within the molecule. For example, the synthesis and characterization of similar quinoline organic phosphors have been reported, confirming the molecular structure through FTIR and NMR spectra (Ghate et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The functional groups attached to the quinoline nucleus significantly influence its reactivity and the type of chemical reactions it can participate in. For instance, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents demonstrates the potential for quinoline derivatives to be functionalized for specific biological activities (Jaso et al., 2005).

Physical Properties Analysis

The physical properties of methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, the thermal stability and melting point of similar quinoline derivatives have been investigated, providing important information for their practical applications (Ghate et al., 2018).

Chemical Properties Analysis

The chemical properties of methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate, including its acidity, basicity, and reactivity towards different reagents, define its chemical behavior and potential applications. These properties are influenced by the quinoline core and the substituents attached to it. Studies on quinoline derivatives have shown how substituents affect the compound's electronic structure and reactivity, guiding the synthesis of compounds with desired properties (Jaso et al., 2005).

科学研究应用

缓蚀作用

- 已研究了喹喔啉及其类似物(包括 2-(4-乙氧基苯基)-4-喹啉甲酸甲酯)作为缓蚀剂的效率。基于密度泛函理论 (DFT) 的量子化学计算表明,此类化合物中分子结构与缓蚀效率之间存在关系 (Zarrouk 等人,2014)。

药物化学中的不对称氢化

- 某些喹喔啉衍生物(包括结构与 2-(4-乙氧基苯基)-4-喹啉甲酸甲酯相关的衍生物)已被用作铑催化的不对称氢化中的配体。此过程对高效制备手性药物成分至关重要 (Imamoto 等人,2012)。

抗菌活性

- 已合成了一些喹喔啉衍生物并评估了其体外抗菌活性,表明其在开发新型抗菌剂方面具有潜在应用 (Refaat 等人,2004)。

新衍生物的合成

- 合成类似于 2-(4-乙氧基苯基)-4-喹啉甲酸甲酯的新喹啉衍生物一直是一个重点领域,揭示了其在生物化学和医学中的应用,特别是作为研究生物系统的荧光团 (Aleksanyan 和 Hambardzumyan,2013)。

药物应用

- 喹啉衍生物已被合成用作药物活性化合物中的中间体,证明了它们在药物开发中的重要性 (Bänziger 等人,2000)。

抑制骨吸收

- 一些喹啉衍生物已显示出作为骨吸收抑制剂的潜力,表明其在治疗骨质疏松症等疾病中具有可能的应用 (Sarges 等人,1993)。

作用机制

未来方向

属性

IUPAC Name |

methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJVBZGXYDMERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239486 | |

| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |

CAS RN |

51842-73-0 | |

| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)